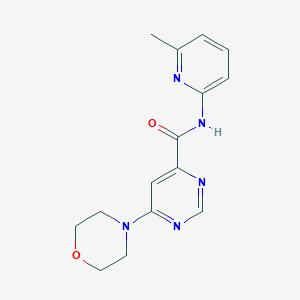

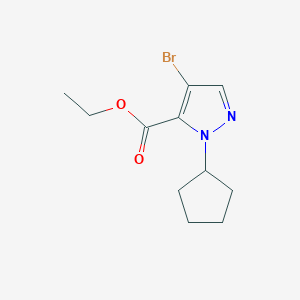

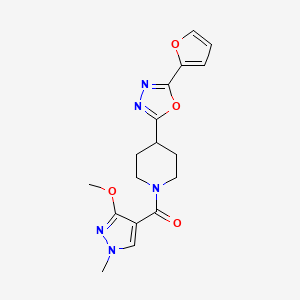

![molecular formula C23H22N4OS B2694394 2-(4-苯基哌嗪-1-基)-7-(邻甲苯基)噻吩[3,2-d]嘧啶-4(3H)-酮 CAS No. 1242943-83-4](/img/structure/B2694394.png)

2-(4-苯基哌嗪-1-基)-7-(邻甲苯基)噻吩[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as TPT, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. TPT is a thieno[3,2-d]pyrimidine derivative, which is a class of compounds that have shown promising results in various biological assays.

科学研究应用

癌症治疗潜力

研究重点介绍了噻吩并[3,2-d]嘧啶衍生物的合成和评价,包括类似于2-(4-苯基哌嗪-1-基)-7-(邻甲苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮的化合物,用于潜在的癌症治疗。具体而言,这些化合物已被探索为血管内皮生长因子受体 3 (VEGFR3) 的高选择性抑制剂,表明具有治疗转移性三阴性乳腺癌的潜力。一种衍生物在动物模型中显示出对癌细胞增殖和迁移的显着抑制作用,诱导细胞凋亡,并显示出有希望的药代动力学特征,表明其作为靶向 VEGFR3 信号通路的治疗剂对抗乳腺癌的效用 (Yang Li 等人,2021)。

抗菌和抗炎特性

另一条研究途径探索了噻吩并[3,2-d]嘧啶衍生物的抗菌和抗炎潜力。从这种化学骨架合成的化合物对各种细菌和真菌菌株表现出显着的活性。构效关系研究表明,噻吩并[3,2-d]嘧啶环上的特定取代基增强了其抗菌、抗真菌和抗炎活性,为开发新的抗菌和抗炎剂提供了基础 (M. Tolba 等人,2018)。

神经药理学应用

对神经药理学应用的研究发现噻吩并[3,2-d]嘧啶衍生物是血清素和多巴胺受体的潜在配体,这可能有利于治疗抑郁症、精神分裂症和帕金森病等疾病。这些化合物对 D2 和 D3 多巴胺受体以及血清素 5-HT1A 受体表现出高亲和力,表明其作为神经调节剂或精神和神经退行性疾病的治疗方法的潜力 (D. Wustrow 等人,1998)。

抗高血压潜力

对心血管领域的进一步研究表明,某些噻吩并[3,2-d]嘧啶衍生物具有抗高血压作用。在自发性高血压大鼠中对这些化合物进行了评估,证明收缩压显着降低。该研究强调了噻吩并[3,2-d]嘧啶核心上特定位置的取代基对于增强抗高血压活性至关重要,为开发新的抗高血压药物提供了一种有希望的策略 (R. Russell 等人,1988)。

作用机制

Target of Action

The primary target of the compound 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The compound 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption in the energy metabolism pathway leads to ATP depletion in the bacteria, thereby inhibiting its growth and proliferation .

Pharmacokinetics

Its anxiolytic activity has been determined using the elevated plus maze test and hole board test in mice , suggesting that it has good bioavailability and can cross the blood-brain barrier.

Result of Action

The result of the action of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved by disrupting the energy metabolism of the bacteria, leading to ATP depletion .

生化分析

Biochemical Properties

The biochemical properties of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one are largely determined by its interactions with various biomolecules. It has been found to exhibit significant activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase .

Cellular Effects

In cellular contexts, 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the compound has been found to inhibit the activity of AChE and BChE enzymes, which play crucial roles in nerve signal transmission .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits significant antimycobacterial activity, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. While specific dosage effects have not been reported, the compound’s significant antimycobacterial activity suggests that it may have a dose-dependent effect .

Metabolic Pathways

Given its inhibitory effects on AChE and BChE enzymes, it is likely that the compound interacts with metabolic pathways involving these enzymes .

属性

IUPAC Name |

7-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS/c1-16-7-5-6-10-18(16)19-15-29-21-20(19)24-23(25-22(21)28)27-13-11-26(12-14-27)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLRTZNCOZXSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

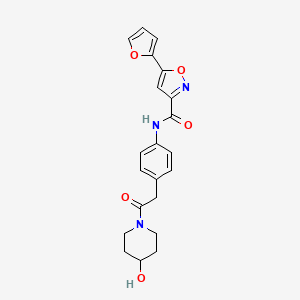

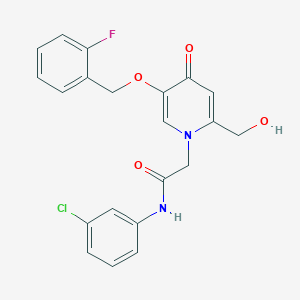

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2694314.png)

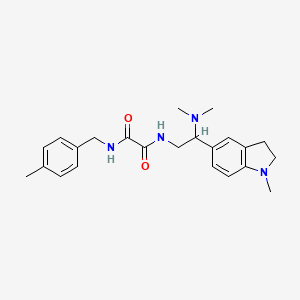

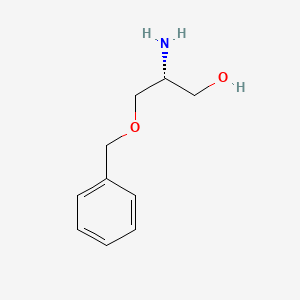

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2694318.png)

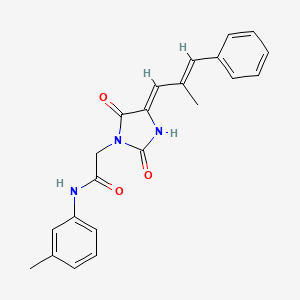

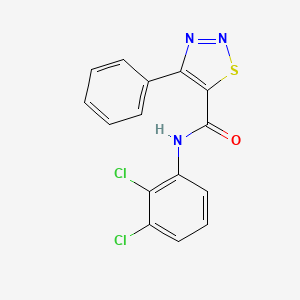

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2694327.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)